Spiro[3.5]nonane-2-carboxylic acid

Catalog No.
S894644
CAS No.
92015-84-4
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[3.5]nonane-2-carboxylic acid

CAS Number

92015-84-4

Product Name

Spiro[3.5]nonane-2-carboxylic acid

IUPAC Name

spiro[3.5]nonane-2-carboxylic acid

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c11-9(12)8-6-10(7-8)4-2-1-3-5-10/h8H,1-7H2,(H,11,12)

InChI Key

OWTIIAGNMRDTCU-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC(C2)C(=O)O

Canonical SMILES

C1CCC2(CC1)CC(C2)C(=O)O

Spiro[3.5]nonane-2-carboxylic acid is a bicyclic compound characterized by a spiro structure that connects two nonane rings. This compound features a carboxylic acid functional group, which significantly influences its chemical properties and reactivity. The spiro configuration contributes to its unique three-dimensional shape, which can impact its interactions in biological systems and its utility in synthetic chemistry.

The chemical reactivity of spiro[3.5]nonane-2-carboxylic acid primarily involves its carboxylic acid group, which can undergo various reactions including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of more reactive intermediates.
  • Halogenation: The presence of the carboxylic acid may facilitate halogenation reactions, particularly under acidic conditions.

These reactions are essential for modifying the compound for various applications in organic synthesis and medicinal chemistry.

Various methods have been reported for synthesizing spiro[3.5]nonane-2-carboxylic acid. A notable method includes:

  • Starting Material: Utilizing 3-((benzylamino)methyl)oxetane cycloalkane-3-ol.
  • Chloroacetylation: Reacting the starting material with chloroacetyl chloride in the presence of a base.
  • Cyclization: Allowing self-cyclization under inert conditions to form intermediate compounds.
  • Reduction and Hydrogenation: Reducing the intermediate followed by catalytic hydrogenation to yield spiro[3.5]nonane-2-carboxylic acid with high yield and purity .

This method is advantageous due to its straightforward approach and the availability of raw materials.

Spiro[3.5]nonane-2-carboxylic acid has potential applications in:

  • Pharmaceuticals: As a scaffold for drug development due to its unique structural properties.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
  • Material Science: Investigating its use in polymers or as a building block for novel materials.

Its unique structure may provide specific advantages in these fields compared to more conventional compounds.

Interaction studies involving spiro[3.5]nonane-2-carboxylic acid are necessary to understand its potential biological roles. Preliminary studies could focus on:

  • Binding Affinity: Assessing how well it binds to specific enzymes or receptors.
  • Metabolic Stability: Evaluating how it is processed within biological systems.
  • Toxicity Profiles: Understanding any adverse effects associated with its use.

Such studies would provide insights into its viability as a therapeutic agent or industrial chemical.

Spiro[3.5]nonane-2-carboxylic acid shares structural similarities with several other compounds, including:

Compound NameStructure TypeUnique Features
Spiro[4.5]decane-3-carboxylic acidSpiro compoundLarger ring system, potentially different reactivity
Spiro[3.4]octane-2-carboxylic acidSmaller ring systemDifferent spatial arrangement affecting interactions
Spiro[2.5]hexane-1-carboxylic acidSmaller spiro structureMay exhibit distinct biological activities

The uniqueness of spiro[3.5]nonane-2-carboxylic acid lies in its specific ring size and functional groups, which may influence its reactivity and interactions differently than those of similar compounds.

XLogP3

2.8

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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